molecular formula C9H17NO4S B13508820 S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine

S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine

Cat. No.: B13508820
M. Wt: 235.30 g/mol
InChI Key: QRFUWHGEZWNJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine: is a compound that features a tert-butoxy group attached to the cysteine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine typically involves the protection of the amino group of cysteine using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures or mild heating to facilitate the formation of the Boc-protected cysteine.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The tert-butoxy group can be substituted under acidic conditions to yield the free amino group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Free amino groups.

Scientific Research Applications

S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine involves the protection and deprotection of the amino group in cysteine. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds and the stabilization of protein structures .

Comparison with Similar Compounds

Uniqueness: S-(2-(tert-Butoxy)-2-oxoethyl)-L-cysteine is unique due to its combination of the tert-butoxycarbonyl group with the cysteine amino acid, providing specific reactivity and protection properties that are valuable in synthetic and biochemical applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-7(11)5-15-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)

InChI Key

QRFUWHGEZWNJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.